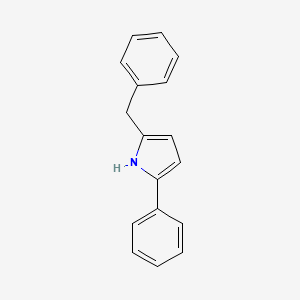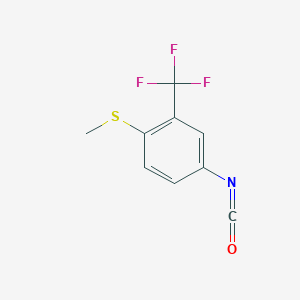
1,3-(Dichloro)-2-(3-chlorophenoxy)-5-trifluoromethylbenzene, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-(Dichloro)-2-(3-chlorophenoxy)-5-trifluoromethylbenzene, 90% (hereinafter referred to as “1,3-DCT-90”) is a synthetic organic compound that has recently been studied for multiple scientific applications. It is a colourless liquid with a boiling point of 139°C and a molecular weight of 293.53 g/mol. It has a high affinity for organic solvents, making it an ideal choice for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
1,3-DCT-90 has been studied for a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent for a range of organic compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
1,3-DCT-90 has been studied for its ability to act as a Lewis acid, a Bronsted acid, and a Lewis base. As a Lewis acid, it can form complexes with electron-rich molecules, such as amines and alcohols. As a Bronsted acid, it can donate protons to electron-poor molecules, such as carboxylic acids. As a Lewis base, it can form complexes with electron-poor molecules, such as carbonyls and nitriles.
Biochemical and Physiological Effects
1,3-DCT-90 has been studied for its potential effects on biochemical and physiological processes. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs and other compounds. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-DCT-90 has several advantages for laboratory experiments. It is highly soluble in a range of organic solvents, making it an ideal choice for a variety of reactions. It is also relatively stable, making it well-suited for long-term storage. However, it is also highly reactive, making it difficult to handle and dispose of safely.
Orientations Futures
1,3-DCT-90 has a wide range of potential applications in scientific research. Future research should focus on further exploring its potential as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent for a range of organic compounds. Additionally, research should focus on further exploring its potential biochemical and physiological effects, as well as its potential toxicity and environmental impact. Finally, research should focus on developing methods for safely handling and disposing of 1,3-DCT-90.
Méthodes De Synthèse
1,3-DCT-90 can be synthesized using a two-step process. The first step involves the reaction of 3-chlorophenol with trifluoromethanesulfonic acid in anhydrous dimethylformamide (DMF) to form 3-chloro-2-(trifluoromethyl)phenol. The second step involves the reaction of the 3-chloro-2-(trifluoromethyl)phenol with an excess of dichlorodimethylsilane in anhydrous DMF to form 1,3-DCT-90.
Propriétés
IUPAC Name |
1,3-dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3O/c14-8-2-1-3-9(6-8)20-12-10(15)4-7(5-11(12)16)13(17,18)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVMKCRQFTECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605073 |
Source


|
| Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |
CAS RN |
55407-25-5 |
Source


|
| Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

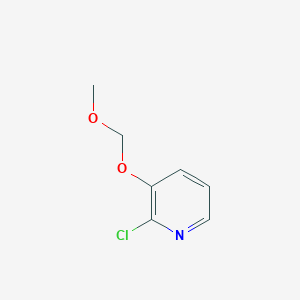

![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)
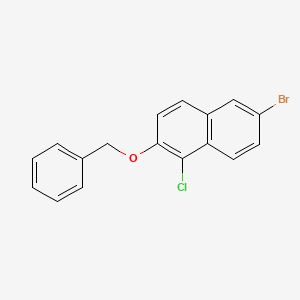
![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)
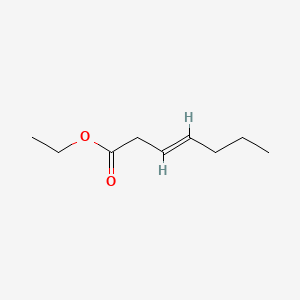
![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)

